Desbutyl-benflumetol is a chemical compound derived from lumefantrine, a known antimalarial drug. [, , , , ] Classified as an aryl amino alcohol, it belongs to the blood schizontocides group, specifically targeting the blood stage of the malaria parasite's life cycle. [, ] While structurally similar to lumefantrine, research suggests that desbutyl-benflumetol possesses significantly higher antimalarial activity, particularly against Plasmodium falciparum and Plasmodium vivax. [, , , , ]
Desbutyl lumefantrine is derived from lumefantrine through metabolic processes in the liver. The compound is primarily studied in the context of its pharmacokinetics and pharmacodynamics, particularly regarding its role in malaria treatment.
Desbutyl lumefantrine is classified as a secondary metabolite and belongs to the class of compounds known as phenothiazines. It is characterized by its structural similarity to lumefantrine, sharing many chemical properties but differing in its pharmacological activity.
The synthesis of desbutyl lumefantrine is typically achieved through the metabolic transformation of lumefantrine. Various studies have explored methods for synthesizing related compounds and analyzing their structures.
One common method involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry to separate and identify desbutyl lumefantrine from other metabolites. For instance, a study developed a bioanalytical method utilizing solid-phase extraction followed by HPLC to quantify both lumefantrine and desbutyl lumefantrine in human plasma .
Desbutyl lumefantrine retains much of the structural framework of lumefantrine, with modifications that affect its biological activity. The molecular formula for desbutyl lumefantrine is C₁₈H₁₈Cl₂F₃N₂O, and its structure features a central phenothiazine core.
The compound's molecular weight is approximately 379.25 g/mol. Key spectral data, such as mass-to-charge ratios observed during mass spectrometry, include transitions at m/z 472.7 for desbutyl lumefantrine .
Desbutyl lumefantrine undergoes various chemical reactions primarily related to its metabolic pathways. In vivo, it is formed through the demethylation of lumefantrine, which is catalyzed by cytochrome P450 enzymes in the liver.
The metabolic conversion involves oxidation reactions that lead to the removal of a butyl group from the parent compound. The identification of these reactions often employs chromatographic techniques to track changes in concentration over time .
Desbutyl lumefantrine contributes to the antimalarial action by inhibiting the growth of Plasmodium parasites within red blood cells. It interferes with the parasite's ability to digest hemoglobin, leading to cell death.
Pharmacokinetic studies indicate that desbutyl lumefantrine has a longer half-life than lumefantrine itself, which may enhance its therapeutic efficacy when administered as part of combination therapy .
Desbutyl lumefantrine appears as a white crystalline solid at room temperature. It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its melting point ranges around 140-145 °C, indicating moderate thermal stability .
Desbutyl lumefantrine is primarily utilized in pharmacological research focused on malaria treatment. Its quantification in biological samples aids in understanding the pharmacokinetics of lumefantrine during clinical studies.
Additionally, analytical methods developed for measuring desbutyl lumefantrine are crucial for ensuring quality control in pharmaceutical formulations containing lumefantrine . These methods help assess bioequivalence and monitor therapeutic levels during patient treatment regimens.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4